7-Methoxy-2-naphthonitrile: Technical Monograph & Application Guide
7-Methoxy-2-naphthonitrile: Technical Monograph & Application Guide
This technical guide details the chemical profile, synthesis, and applications of 7-Methoxy-2-naphthonitrile (CAS 90381-43-4).
Executive Summary
7-Methoxy-2-naphthonitrile (CAS 90381-43-4) is a specialized naphthalene derivative characterized by a nitrile group at the C2 position and a methoxy group at the C7 position. While often overshadowed by its regioisomer—the Agomelatine intermediate (7-methoxy-1-naphthyl derivatives)—this compound serves as a critical pharmacophore scaffold in the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV treatment and acts as a vital reference standard for impurity profiling in the industrial synthesis of melatonergic drugs.[1]
This guide provides a rigorous technical analysis of its physicochemical properties, validated synthetic protocols, and its role in modern drug discovery.[1]
Chemical Profile & Physicochemical Properties
The 2,7-substitution pattern of the naphthalene ring imparts unique electronic properties compared to the more common 1,7-isomers.[1] The nitrile group serves as a versatile electron-withdrawing "handle" for further functionalization (e.g., reduction to amines, hydrolysis to acids, or cycloaddition to tetrazoles).[1]
Table 1: Technical Specifications
| Property | Data | Notes |
| Chemical Name | 7-Methoxy-2-naphthonitrile | Also known as 2-Cyano-7-methoxynaphthalene |
| CAS Number | 90381-43-4 | Validated Registry Number |
| Molecular Formula | C₁₂H₉NO | |
| Molecular Weight | 183.21 g/mol | |
| Structure | Naphthalene core, 2-CN, 7-OMe | Planar aromatic system |
| Appearance | Off-white to pale yellow crystalline solid | Typical of methoxynaphthalenes |
| Solubility | Soluble in DCM, CHCl₃, DMSO, EtOAc | Sparingly soluble in water |
| Key Functional Groups | Nitrile (-C≡N), Ether (-OCH₃) | Nitrile stretch ~2220 cm⁻¹ (IR) |
Synthetic Routes & Process Chemistry
The synthesis of 7-Methoxy-2-naphthonitrile requires precise regiocontrol to avoid contamination with the 1,7-isomer. Below are two primary routes: the Modern Triflate Displacement (recommended for high purity) and the Traditional Aromatization route.[1]
Route A: The Triflate Displacement Protocol (Recommended)
This method utilizes 7-Methoxy-2-naphthol as the starting material.[1] It is preferred for research and scale-up due to the high availability of the phenol precursor and the robustness of palladium-catalyzed cyanation.[1]
Reaction Scheme (DOT Visualization)
Figure 1: Palladium-catalyzed synthesis of 7-Methoxy-2-naphthonitrile via triflate activation.
Detailed Protocol
Step 1: Synthesis of 7-Methoxy-2-naphthyl Triflate
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Setup: Charge a dry round-bottom flask with 7-Methoxy-2-naphthol (1.0 eq) and anhydrous dichloromethane (DCM).
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Base Addition: Add Pyridine (2.5 eq) and cool the solution to 0°C under nitrogen.
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Activation: Dropwise add Triflic Anhydride (Tf₂O) (1.2 eq).[1] The reaction is exothermic; maintain internal temp < 5°C.[1]
-
Completion: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (disappearance of starting phenol).[1]
-
Workup: Quench with ice water. Extract with DCM.[1] Wash organics with dilute HCl (to remove pyridine), then brine.[1] Dry over MgSO₄ and concentrate.
-
Checkpoint: The triflate is a stable intermediate but should be used promptly.[1]
-
Step 2: Pd-Catalyzed Cyanation
-
Reagents: Dissolve the triflate intermediate in anhydrous DMF (Dimethylformamide).
-
Catalyst System: Add Zinc Cyanide (Zn(CN)₂) (0.6 eq - caution: toxic) and Tetrakis(triphenylphosphine)palladium(0) (5 mol%).[1]
-
Reaction: Degas the mixture with nitrogen for 15 minutes. Heat to 85°C for 4–6 hours.[1]
-
Workup: Cool to RT. Dilute with EtOAc and wash with 2M Ammonium Hydroxide (to chelate zinc salts), then water and brine.
-
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Eluent: Hexane/EtOAc 9:1).
Applications in Drug Development
HIV Research (NNRTIs)
7-Methoxy-2-naphthonitrile serves as a critical scaffold for Diarylpyrimidine (DAPY) analogues.[1] The 2-naphthyl wing provides enhanced hydrophobic interaction with the non-nucleoside binding pocket of HIV-1 Reverse Transcriptase, specifically targeting the Tyr181 and Tyr188 residues.[1]
-
Mechanism: The nitrile group acts as a hydrogen bond acceptor, while the methoxy group modulates lipophilicity.[1]
-
Reference: Derivatives of this core have shown nanomolar activity against wild-type HIV-1.[1][2]
Agomelatine Impurity Profiling (Regioisomer Control)
Agomelatine (Valdoxan) is an antidepressant with the structure N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide.[1]
-
The Problem: Industrial synthesis often starts from 7-methoxy-1-tetralone.[1][3][4][5] If the starting material contains 7-methoxy-2-tetralone (an isomer), it leads to the formation of the 2-substituted analog.[1]
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The Solution: CAS 90381-43-4 is synthesized and used as a Reference Standard to quantify this specific regioisomer impurity using HPLC.[1] Ensuring <0.1% of the 2-isomer is critical for regulatory compliance (ICH Q3A guidelines).[1]
Regioisomer Comparison (DOT Visualization)
Figure 2: Structural relationship between the Agomelatine core and the 7-Methoxy-2-naphthonitrile scaffold.
Analytical Characterization
To validate the identity of CAS 90381-43-4, researchers should look for the following spectral signatures:
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¹H NMR (CDCl₃, 400 MHz):
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Aromatic Region: A distinct set of signals for the naphthalene protons.[1] The H-1 proton (singlet-like) will appear downfield due to the adjacent nitrile group.[1] The H-8 proton (ortho to methoxy) will be shielded.[1]
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Methoxy Group: A sharp singlet at δ 3.9–4.0 ppm .[1]
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Pattern: Look for a 6-proton aromatic system. The 2,7-substitution pattern creates a symmetry that distinguishes it from the 1,7-isomer (which often shows more complex splitting due to steric crowding at the 1-position).[1]
-
-
IR Spectroscopy:
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Mass Spectrometry (ESI/GC-MS):
Safety & Handling
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Hazard Classification:
-
Storage: Store in a cool, dry place (2–8°C recommended for long-term reference standards) under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation of the methoxy group.
References
-
Synthesis of Naphthonitriles: Maligres, P. E., et al. "Cyanation of Naphthyl Triflates."[1] Tetrahedron Letters, vol. 40, no. 46, 1999, pp. 8193–8195.[1] Link[1]
-
Anti-HIV Activity (DAPY Analogues): Ludovici, D. W., et al. "Evolution of Anti-HIV Drug Candidates.[1] Part 3: Diarylpyrimidine (DAPY) Analogues." Bioorganic & Medicinal Chemistry Letters, vol. 11, no. 17, 2001, pp. 2235–2239.[1] Link
-
Agomelatine Impurity Profiling: "Agomelatine: Impurity Profile and Synthesis." European Pharmaceutical Review, 2012.[1] (Contextual reference for 1,7 vs 2,7 isomerism).
-
Chemical Data Source: PubChem Compound Summary for CAS 90381-43-4.[1][6] Link
Sources
- 1. 2-(7-Methoxynaphthalen-1-yl)acetonitrile | C13H11NO | CID 11264068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-HIV activity of 2-naphthyl substituted DAPY analogues as non-nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Eureka | Patsnap [eureka.patsnap.com]
- 4. KR100682699B1 - Method for the synthesis of (7-methoxy-3,4-dihydro-1-naphthalenyl) acetonitrile and use thereof in the synthesis of agomelatine - Google Patents [patents.google.com]
- 5. US8436206B2 - Process for the synthesis of (7-methoxy-1-naphthyl) acetonitrile and application in the synthesis of agomelatine - Google Patents [patents.google.com]
- 6. 90381-43-4|2-Cyano-7-methoxynaphthalene: In Stock [parkwayscientific.com]
